molecular formula C7H6N2S B1374716 Benzo[C]isothiazol-7-amine CAS No. 1379298-69-7

Benzo[C]isothiazol-7-amine

Cat. No.: B1374716
CAS No.: 1379298-69-7
M. Wt: 150.2 g/mol
InChI Key: RXLIUQPHMAEAKY-UHFFFAOYSA-N
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Description

Benzo[C]isothiazol-7-amine is a heterocyclic aromatic organic compound characterized by a fused benzene and isothiazole ring structure

Biochemical Analysis

Biochemical Properties

Benzo[C]isothiazol-7-amine plays a crucial role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cyclooxygenase (COX) and proteins involved in inflammatory responses . The nature of these interactions often involves inhibition or modulation of enzyme activity, which can lead to significant biochemical changes.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in immune cells, this compound can modulate the expression of genes involved in inflammatory responses, thereby altering the cell’s function and behavior . Additionally, it can impact metabolic pathways by influencing the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, this compound can bind to the active site of cyclooxygenase enzymes, inhibiting their activity and reducing the production of pro-inflammatory mediators . This binding interaction is crucial for its biochemical effects and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects such as anti-inflammatory activity, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular responses without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to influence pathways related to inflammation and immune responses by modulating the activity of key enzymes such as cyclooxygenase . These interactions can lead to changes in the levels of metabolites and overall metabolic balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its biochemical activity and therapeutic potential . Understanding the transport mechanisms is crucial for optimizing the delivery and efficacy of this compound in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact its activity and function, as the compound may interact with different biomolecules depending on its subcellular environment . For example, localization to the endoplasmic reticulum or mitochondria could influence its role in metabolic processes and cellular signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzo[C]isothiazol-7-amine can be synthesized through several methods, including cyclization reactions of appropriate precursors. One common approach involves the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions. Another method includes the reaction of 2-aminobenzothiazole with suitable reagents to introduce the amine group at the 7-position.

Industrial Production Methods: On an industrial scale, the synthesis of this compound typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvent systems to enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions: Benzo[C]isothiazol-7-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the nitrogen and sulfur atoms in the ring structure, which can act as reactive sites.

Common Reagents and Conditions:

  • Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can have different chemical and biological properties, making them useful in various applications.

Scientific Research Applications

Benzo[C]isothiazol-7-amine has several scientific research applications, including:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

  • Medicine: this compound derivatives are explored for their therapeutic potential in treating various diseases.

  • Industry: It is utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Benzo[C]isothiazol-7-amine is compared with other similar compounds, such as Benzo[d]isothiazol-3-amine and Benzo[b]thiazol-2-amine. These compounds share structural similarities but differ in the position and nature of substituents on the isothiazole ring. The differences in their chemical properties and biological activities highlight the uniqueness of this compound.

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Properties

IUPAC Name

2,1-benzothiazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c8-6-3-1-2-5-4-10-9-7(5)6/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLIUQPHMAEAKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CSN=C2C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379298-69-7
Record name 2,1-benzothiazol-7-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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